4-Isopentylbenzoic acid

Description

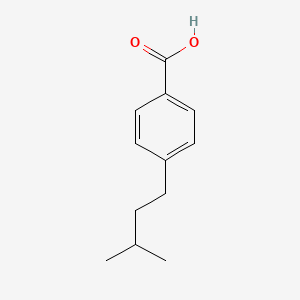

4-Isopentylbenzoic acid, also known by synonyms such as 4-(3-methylbutyl)benzoic acid, is a carboxylic acid featuring a benzene (B151609) ring substituted with an isopentyl group at the para position. This structural arrangement bestows upon it specific chemical characteristics that are of interest in various scientific disciplines.

In the landscape of organic chemistry, this compound serves as a valuable building block. Its carboxylic acid group allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex organic molecules. The isopentyl group, with its branched alkyl chain, influences the molecule's physical properties, such as its solubility and crystalline structure.

The broader family of benzoic acid and its derivatives has a well-established and significant role in medicinal chemistry. preprints.orgresearchgate.net Benzoic acid itself is a fundamental scaffold used in the development of a wide array of therapeutic agents. preprints.org Its derivatives have been explored for a multitude of biological activities, including antifungal, antimicrobial, and even anticancer properties. preprints.orgresearchgate.netnih.gov For instance, various substituted benzoic acids have been investigated for their potential to lower blood sugar levels. google.com The structural motif of benzoic acid is present in numerous approved drugs, highlighting its importance in pharmaceutical research and development. preprints.orgresearchgate.net While direct medicinal applications of this compound are not as extensively documented as some of its counterparts, its role as a synthetic intermediate means it contributes to the creation of novel compounds that may possess therapeutic potential.

Historically, the study of alkyl-substituted benzoic acids has been closely linked to the development of liquid crystals. The molecular shape and polarity of these compounds, including those with pentyl and other alkyl chains, make them suitable for forming the mesophases that are characteristic of liquid crystalline materials. hongjinchem.comorgsyn.org Research into compounds like 4-pentylbenzoic acid and its isomers has been instrumental in understanding the structure-property relationships that govern liquid crystal behavior. hongjinchem.comnih.govnist.gov These materials have become ubiquitous in display technologies, and the foundational research on simple alkylbenzoic acids paved the way for the design of more complex and high-performance liquid crystal molecules. tcichemicals.com

The synthesis of such compounds has also evolved over time. Early methods may have involved classical organic reactions, while more modern approaches, such as iron-catalyzed cross-coupling reactions, have provided more efficient and scalable routes to produce 4-alkylbenzoic acids. orgsyn.org The investigation of different synthetic pathways continues to be an active area of research, aiming for greater efficiency and sustainability.

Current research continues to explore the potential of this compound and its derivatives in several cutting-edge areas.

One significant frontier is in the field of materials science , particularly in the design of novel liquid crystals. hongjinchem.comorgsyn.org Researchers are constantly seeking to create new liquid crystalline materials with improved properties, such as faster switching times, wider operating temperature ranges, and enhanced stability. tcichemicals.com The specific length and branching of the isopentyl group in this compound can be systematically varied to fine-tune these properties, making it and its derivatives attractive candidates for this line of inquiry. The synthesis of chiral dopants derived from benzoic acid structures is also an area of interest for creating advanced liquid crystal displays. synthon-chemicals.com

In the realm of medicinal chemistry , while direct applications are less common, the use of this compound as a scaffold for creating new bioactive molecules remains a promising avenue. The isopentyl moiety can influence how a molecule interacts with biological targets, potentially leading to the discovery of new drugs with improved efficacy or novel mechanisms of action. The development of derivatives, such as those incorporating isothiocyanate groups, represents another strategy to generate compounds with potential therapeutic applications. nih.gov

Furthermore, the study of supramolecular chemistry and crystal engineering benefits from the investigation of compounds like this compound. Understanding how the interplay of the carboxylic acid's hydrogen-bonding capabilities and the van der Waals interactions of the isopentyl chain dictates the solid-state packing of these molecules is crucial for designing new materials with desired physical and chemical properties.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-(3-methylbutyl)benzoic acid |

InChI |

InChI=1S/C12H16O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

MSISUZOSLCCXLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes for 4-Isopentylbenzoic Acid

The synthesis of this compound can be achieved through several established methodologies applicable to substituted benzoic acids. These routes often involve the introduction of the isopentyl group onto a benzene (B151609) ring followed by the formation of the carboxylic acid functionality, or vice-versa.

Conventional methods for the synthesis of 4-alkylbenzoic acids, such as this compound, typically involve two key strategies: Friedel-Crafts acylation followed by oxidation, or the Grignard reaction.

Friedel-Crafts Acylation and Subsequent Oxidation

A common and versatile method for preparing 4-alkylbenzoic acids is through a two-step sequence involving Friedel-Crafts acylation and subsequent oxidation of the resulting ketone. google.commt.com In the context of this compound, this would involve the acylation of a suitable benzene derivative, followed by a reduction and then oxidation, or direct oxidation of a precursor. A general representation of this approach is the acylation of benzene with an appropriate acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce a carbonyl group. mt.comresearchgate.netbeyondbenign.orgyoutube.comyoutube.com The resulting ketone can then be subjected to oxidation to yield the desired carboxylic acid.

A plausible synthetic route starting from isopentylbenzene (B1585253) would be Friedel-Crafts acylation to introduce an acetyl group, followed by oxidation of the methyl ketone to the carboxylic acid.

| Step | Reactants | Reagents | Product | Typical Conditions |

| 1 | Isopentylbenzene, Acetyl chloride | AlCl₃ | 4-Isopentylacetophenone | Anhydrous conditions, inert solvent |

| 2 | 4-Isopentylacetophenone | Strong oxidizing agent (e.g., KMnO₄) | This compound | Basic conditions, followed by acidic workup |

Grignard Reaction

Another well-established method involves the use of a Grignard reagent. ucalgary.caucalgary.cawikipedia.orglibretexts.org This approach requires the preparation of an organomagnesium halide from an aryl halide, which is then reacted with carbon dioxide to form a carboxylate salt. Subsequent acidification yields the carboxylic acid. ucalgary.calibretexts.org For the synthesis of this compound, the starting material would be 4-isopentylbromobenzene.

| Step | Reactants | Reagents | Product | Typical Conditions |

| 1 | 4-Isopentylbromobenzene | Magnesium turnings | 4-Isopentylphenylmagnesium bromide | Anhydrous ether (e.g., diethyl ether or THF) |

| 2 | 4-Isopentylphenylmagnesium bromide | Carbon dioxide (solid or gas) | Magnesium salt of this compound | Anhydrous conditions |

| 3 | Magnesium salt of this compound | Aqueous acid (e.g., HCl, H₂SO₄) | This compound | Acidic workup |

While the aforementioned routes are conventional, ongoing research continues to refine and develop new synthetic strategies for benzoic acid derivatives. iaea.org For instance, advancements in catalytic carboxylation reactions offer potential alternatives to the classical Grignard method. However, for the specific case of this compound, the Grignard carboxylation remains a highly effective and direct synthetic strategy. ucalgary.calibretexts.org The direct carboxylation of aryl halides using carbon dioxide is an area of active research, aiming to provide more direct and environmentally benign routes to benzoic acids.

Derivatization of this compound and Related Benzoic Acid Scaffolds

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations to produce various derivatives.

Esterification

Esterification is a fundamental reaction of carboxylic acids, and this compound can be readily converted to its corresponding esters. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid. iajpr.comchemguide.co.uklibretexts.orgresearchgate.net This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. chemguide.co.uk

| Reactants | Reagents | Product | Typical Conditions |

| This compound, Methanol | H₂SO₄ (catalytic) | Methyl 4-isopentylbenzoate | Heating under reflux |

| This compound, Ethanol | H₂SO₄ (catalytic) | Ethyl 4-isopentylbenzoate | Heating under reflux |

| This compound, Isoamyl alcohol | p-Toluenesulfonic acid (catalytic) | Isoamyl 4-isopentylbenzoate | Heating under reflux |

Hydrolysis

The reverse reaction of esterification is hydrolysis, where an ester is cleaved back to the carboxylic acid and alcohol. jk-sci.comucalgary.canih.govchemistrysteps.comlibretexts.org This can be achieved under either acidic or basic conditions. jk-sci.comucalgary.cachemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis is the exact reverse of Fischer esterification and is an equilibrium process. ucalgary.calibretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which can then be protonated to give the carboxylic acid. ucalgary.cachemistrysteps.com

| Reactant | Reagents | Products | Conditions |

| Methyl 4-isopentylbenzoate | H₂O, H₂SO₄ (catalytic) | This compound, Methanol | Heating under reflux |

| Ethyl 4-isopentylbenzoate | NaOH(aq), then H₃O⁺ | This compound, Ethanol | Heating, followed by acidification |

The carboxylic acid moiety of this compound can be converted into several other functional groups, significantly expanding its synthetic utility.

Conversion to Acyl Chlorides

A key transformation is the conversion of the carboxylic acid to an acyl chloride. Acyl chlorides are highly reactive intermediates that can be used to synthesize a variety of other carboxylic acid derivatives. masterorganicchemistry.com This conversion is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netresearchgate.netmasterorganicchemistry.comlibretexts.org

| Reactant | Reagent | Product | Byproducts |

| This compound | Thionyl chloride (SOCl₂) | 4-Isopentylbenzoyl chloride | SO₂, HCl |

Conversion to Amides

Amides can be synthesized from this compound, often via the corresponding acyl chloride. masterorganicchemistry.comlibretexts.orgnih.govchemguide.co.ukyoutube.com The acyl chloride readily reacts with ammonia, primary amines, or secondary amines to form the corresponding primary, secondary, or tertiary amides. Direct conversion from the carboxylic acid is also possible using coupling agents or by heating the ammonium (B1175870) salt of the carboxylic acid. chemguide.co.ukyoutube.com

| Reactants | Reagent | Product |

| 4-Isopentylbenzoyl chloride | Ammonia (NH₃) | 4-Isopentylbenzamide |

| This compound | Amine, Coupling agent (e.g., DCC) | N-substituted 4-isopentylbenzamide |

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. masterorganicchemistry.comchemistrysteps.comlibretexts.orgyoutube.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. masterorganicchemistry.comchemistrysteps.comlibretexts.org

| Reactant | Reagents | Product |

| This compound | 1. LiAlH₄ in THF/ether, 2. H₃O⁺ | (4-Isopentylphenyl)methanol |

As a carboxylic acid, this compound is acidic and readily reacts with bases to form the corresponding carboxylate salts. wikipedia.org These salts are often more water-soluble than the parent acid. researchgate.net

| Reactant | Base | Product (Salt) |

| This compound | Sodium hydroxide (B78521) (NaOH) | Sodium 4-isopentylbenzoate |

| This compound | Potassium hydroxide (KOH) | Potassium 4-isopentylbenzoate |

| This compound | Calcium hydroxide (Ca(OH)₂) | Calcium 4-isopentylbenzoate |

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Core (e.g., Halogenation, Nitration)

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, and the reaction's course is heavily influenced by the existing substituents on the ring. masterorganicchemistry.com The this compound molecule features two substituents: a deactivating, meta-directing carboxylic acid group (-COOH) and an activating, ortho-, para-directing isopentyl group (-CH2CH2CH(CH3)2).

The carboxylic acid group withdraws electron density from the ring, making it less reactive towards electrophiles. stmarys-ca.edu Conversely, the alkyl isopentyl group donates electron density, activating the ring. stmarys-ca.edu The positions on the ring are ortho and meta with respect to each substituent. The directing effects of these two groups are therefore crucial in determining the regiochemical outcome of substitution reactions. The isopentyl group directs incoming electrophiles to the positions ortho to it (positions 2 and 6), while the carboxylic acid group directs them to the positions meta to it (positions 3 and 5). Since the positions ortho to the isopentyl group are simultaneously meta to the carboxylic acid group, the directing effects of both substituents reinforce each other, strongly favoring substitution at the 3- and 5-positions.

Halogenation:

Aromatic halogenation involves the introduction of a halogen (e.g., chlorine, bromine) onto the benzene ring, typically requiring a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). wikipedia.orgmasterorganicchemistry.com The catalyst polarizes the halogen molecule, creating a potent electrophile that can be attacked by the aromatic ring. youtube.com For this compound, bromination in the presence of FeBr3 would be expected to yield 3-bromo-4-isopentylbenzoic acid as the major product, due to the concerted directing effects of the existing substituents.

| Reactant | Reagents | Major Product | Reaction Type |

| This compound | Br2, FeBr3 | 3-Bromo-4-isopentylbenzoic acid | Electrophilic Aromatic Halogenation |

| This compound | Cl2, AlCl3 | 3-Chloro-4-isopentylbenzoic acid | Electrophilic Aromatic Halogenation |

Nitration:

Nitration, the introduction of a nitro group (-NO2), is another key EAS reaction. masterorganicchemistry.com It is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). ma.edutruman.edu When applied to this compound, the nitronium ion will be directed to the positions meta to the carboxylic acid group and ortho to the isopentyl group. Therefore, the primary product expected from the nitration of this compound is 3-nitro-4-isopentylbenzoic acid. truman.edu The reaction temperature is often kept low to prevent the formation of side products. truman.edu

| Reactant | Reagents | Major Product | Reaction Type |

| This compound | HNO3, H2SO4 | 3-Nitro-4-isopentylbenzoic acid | Electrophilic Aromatic Nitration |

Synthesis of Complex Analogues and Hybrid Structures

The carboxylic acid functionality of this compound serves as a versatile starting point for the synthesis of more complex molecules, including analogues and hybrid structures. Standard organic chemistry transformations can be employed to modify the carboxyl group, leading to esters, amides, and other derivatives. These reactions allow for the coupling of this compound with other molecules to create new chemical entities with potentially novel properties.

One common strategy involves the conversion of the carboxylic acid to an acid chloride, typically using thionyl chloride (SOCl2) or oxalyl chloride. derpharmachemica.com The resulting acid chloride is a highly reactive intermediate that can readily react with nucleophiles like alcohols or amines to form esters and amides, respectively. preprints.org

Another widely used method for forming esters and amides is through coupling reactions facilitated by reagents such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). tubitak.gov.tr This approach allows for the direct condensation of the carboxylic acid with an alcohol or amine under milder conditions. researchgate.net

These methodologies can be used to synthesize a wide array of complex structures. For instance, this compound could be coupled with various phenols, substituted amines, or heterocyclic moieties to generate libraries of compounds for screening in various applications. The synthesis of hybrid molecules, which combine the 4-isopentylbenzoyl scaffold with other pharmacophoric groups, is a strategy employed in drug discovery to create substances with enhanced or novel biological activities. nih.gov

The following table summarizes some general synthetic transformations for creating complex analogues from a benzoic acid core.

| Starting Material | Reagents | Intermediate/Product Type | Example Transformation |

| Benzoic Acid Derivative | SOCl2 or (COCl)2 | Acid Chloride | Formation of 4-isopentylbenzoyl chloride |

| Acid Chloride | Alcohol (R'-OH) | Ester | Esterification to form alkyl 4-isopentylbenzoate |

| Acid Chloride | Amine (R'-NH2) | Amide | Amidation to form N-substituted 4-isopentylbenzamide |

| Benzoic Acid Derivative | Alcohol (R'-OH), DCC, DMAP | Ester | Direct esterification |

| Benzoic Acid Derivative | Amine (R'-NH2), DCC | Amide | Direct amidation |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 4-isopentylbenzoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the isopentyl group. The aromatic protons typically appear as two doublets in the downfield region (usually δ 7.0-8.5 ppm) due to their proximity to the electron-withdrawing carboxylic acid group. The protons of the isopentyl side chain would resonate in the upfield region (typically δ 0.9-2.8 ppm).

Expected ¹H-NMR Data for this compound:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -CH₃ (isopentyl) | ~ 0.9 | Doublet | 6H |

| -CH₂- (isopentyl, adjacent to CH) | ~ 1.5 | Multiplet | 2H |

| -CH- (isopentyl) | ~ 1.6 | Multiplet | 1H |

| Ar-CH₂- (isopentyl) | ~ 2.7 | Triplet | 2H |

| Ar-H (ortho to alkyl) | ~ 7.2 | Doublet | 2H |

| Ar-H (ortho to COOH) | ~ 7.9 | Doublet | 2H |

| -COOH | ~ 12.0 | Singlet (broad) | 1H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

Infrared (IR) Spectroscopy (e.g., FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the absorption bands corresponding to the carboxylic acid and the substituted benzene (B151609) ring. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching of the carboxyl group gives a strong, sharp peak around 1680-1710 cm⁻¹. The C-H stretching vibrations of the isopentyl group and the aromatic ring are expected in the 2850-3100 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) (Typical) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium-Strong |

| C=O (Carboxylic acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1600-1620, 1450-1580 | Medium-Weak |

| C-O (Carboxylic acid) | 1210-1320 | Strong |

| O-H bend (Carboxylic acid) | 920-950 | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. A prominent fragmentation pattern for benzoic acids is the loss of the hydroxyl group (-OH) to give an [M-17]⁺ peak, and the loss of the carboxyl group (-COOH) to give an [M-45]⁺ peak. Another characteristic fragmentation is the cleavage of the bond beta to the aromatic ring in the alkyl chain.

Expected Mass Spectrometry Fragmentation for this compound:

| m/z Value | Ion Fragment (Predicted) |

| 192 | [C₁₂H₁₆O₂]⁺ (Molecular Ion) |

| 175 | [M - OH]⁺ |

| 147 | [M - COOH]⁺ |

| 133 | [M - C₄H₉]⁺ (loss of isobutyl radical) |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Crystallographic Studies of Benzoic Acid Derivatives

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for crystalline solids.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. DFT methods calculate the electronic structure of a molecule to determine its energy, electron density, and other properties. These calculations are crucial for predicting molecular behavior and characteristics. For derivatives of benzoic acid, DFT has been widely applied to study their structure, vibrational spectra, and electronic properties. researchgate.netvjst.vn

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. arxiv.org A smaller gap suggests higher reactivity and lower stability. arxiv.org

Table 1: Representative Frontier Orbital Energies and Related Properties for p-n-Alkylbenzoic Acids (Theoretical Data)

| Property | Description | Typical Calculated Values for Similar Molecules (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 to 5.5 |

| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) | 6.5 to 7.0 |

| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO) | 1.5 to 2.0 |

Note: The values in this table are illustrative and based on DFT calculations for similar p-n-alkylbenzoic acids. Specific values for 4-isopentylbenzoic acid would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. uni-muenchen.de It helps in predicting the sites for electrophilic and nucleophilic attack in a chemical reaction. The MEP map displays different colors on the molecular surface, where red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas with intermediate potential. youtube.com

For a molecule like this compound, an MEP map would typically show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), making it a likely site for nucleophilic interaction and hydrogen bonding. The aromatic ring would show a mixed potential, while the isopentyl chain would be largely neutral (green). This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.netactascientific.com

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information about the conformational flexibility of a molecule and its behavior in different environments, such as in solution. ucl.ac.ukresearchgate.net For this compound, the presence of the flexible isopentyl chain makes conformational analysis particularly important.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry can be used to predict the reactivity of a molecule and to elucidate the mechanisms of its chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the potential energy surface of a reaction and identify the most likely mechanistic pathways. rsc.org

For this compound, theoretical studies can predict its reactivity in various types of reactions. For instance, in electrophilic aromatic substitution, calculations can determine the most likely position for an incoming electrophile to attack the benzene (B151609) ring. The directing effects of the carboxylic acid and isopentyl groups would be quantitatively assessed.

Furthermore, studies on the oxidation of similar 4-alkylbenzoic acids have shown that the site of oxidation (e.g., benzylic hydroxylation versus desaturation of the alkyl chain) is influenced by the structure of the alkyl group. nih.gov For this compound, computational models could predict the relative likelihood of oxidation at the benzylic position versus other positions on the isopentyl chain. These predictions are based on calculating the activation energies for hydrogen abstraction from different C-H bonds by a reactive species. Such computational insights are invaluable for understanding the metabolic fate of the compound or its degradation pathways.

Biological Activities and Molecular Mechanisms

Investigation of Bioactive Analogues and Scaffolds Related to 4-Isopentylbenzoic Acid

In the field of medicinal chemistry, a "molecular scaffold" refers to the core structure of a molecule that acts as a template for designing new compounds. Functional groups can be attached to this central framework to create derivatives with varied biological activities. The benzoic acid structure represents a fundamental and highly prevalent scaffold in drug discovery. mdpi.com Its simple aromatic ring and carboxylic acid group provide a versatile starting point for chemical synthesis, allowing for the creation of a wide array of derivatives with significant biological activities. mdpi.comtaylorfrancis.com

Natural products are a significant source of these molecular scaffolds. nih.gov For instance, monoterpenes and flavonoids, which are abundant in plants, often serve as the basis for developing new bioactive compounds. nih.gov The benzoic acid moiety itself is found in numerous natural products and is a key component in a variety of synthetically developed bioactive chemicals. mdpi.com Researchers utilize this scaffold to design and synthesize compounds aimed at specific biological targets, leading to the development of novel therapeutic agents. taylorfrancis.com

Mechanistic Studies of Enzyme Inhibition and Modulation

Derivatives built upon the benzoic acid scaffold have been shown to inhibit several key enzymes involved in human diseases. The specific chemical groups attached to the benzoic acid core determine the derivative's affinity and specificity for its target enzyme.

β-Secretase-1 (BACE-1) Inhibitory Activity of Related Prenylated Hydroxybenzoic Acidsβ-Secretase-1 (BACE-1) is an aspartic protease that plays a critical role in the pathogenesis of Alzheimer's disease.nih.govIt performs the initial cleavage of the amyloid precursor protein (APP), a step that is essential for the production of amyloid-β (Aβ) peptides.nih.govresearchgate.netThe accumulation and aggregation of these peptides in the brain form the amyloid plaques that are a hallmark of Alzheimer's disease.researchgate.netConsequently, inhibiting BACE-1 is a primary therapeutic strategy to reduce Aβ production and potentially halt the progression of the disease.nih.govresearchgate.net

While many BACE-1 inhibitors have been developed, natural products, including flavonoids and other phenolic compounds, have been identified as potential sources for new inhibitors. nih.gov The inhibitory activity of these compounds, such as hydroxybenzoic acid derivatives, often depends on the number and position of hydroxyl groups on the aromatic ring, which can form hydrogen bonds with the enzyme's active site. mdpi.com For example, studies on prenylated flavones have shown that the presence of an isoprenyl group can significantly enhance BACE-1 inhibitory activity compared to the parent compound. nih.gov Kinetic analyses have indicated that many of these natural product-derived inhibitors act via a noncompetitive mode of action. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Benzoic Acid DerivativesDipeptidyl peptidase-4 (DPP-4) is an enzyme that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).nih.govThese hormones are crucial for regulating blood sugar levels by stimulating insulin (B600854) secretion. By inhibiting DPP-4, the levels of active GLP-1 in the blood are increased, leading to improved glycemic control.nih.govFor this reason, DPP-4 inhibitors, known as gliptins, are a class of oral medications used for the treatment of type 2 diabetes.nih.gov

Research has explored the potential of various chemical structures, including those based on the benzoic acid scaffold, as DPP-4 inhibitors. frontiersin.org For example, Ferulic acid, a phenolic compound structurally related to benzoic acid, has demonstrated the ability to inhibit DPP-4, in addition to possessing antioxidant and anti-inflammatory properties. nih.gov The development of novel DPP-4 inhibitors from diverse chemical scaffolds continues to be an active area of research, aiming to create more effective treatments for diabetes. frontiersin.org

Influenza Neuraminidase Inhibition by Benzoic Acid DerivativesInfluenza neuraminidase is a critical enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected host cells, allowing the infection to spread.rsc.orgInhibiting this enzyme is a key strategy for treating influenza. Benzoic acid derivatives have been extensively investigated as potential neuraminidase inhibitors.

In one major study, a series of 94 benzoic acid derivatives were synthesized and evaluated for their ability to inhibit the enzyme. nih.govnih.govrsc.org Through this structure-based drug design approach, researchers identified several potent compounds. The most effective inhibitor from this series was 4-(acetylamino)-3-guanidinobenzoic acid, which demonstrated significant potency against N9 neuraminidase. nih.govrsc.org Another promising compound, a diethyl triazole benzoic acid derivative named NC-5, has shown potent antiviral activity against multiple influenza A strains, including H1N1, H3N2, and an oseltamivir-resistant variant. researchgate.net

Modulation of Cellular Pathways and Processes

Proteostasis Network Modulation (e.g., Ubiquitin-Proteasome and Autophagy-Lysosome Pathways) by Benzoic Acid Derivatives

The protein homeostasis (proteostasis) network is a complex system of pathways that governs the synthesis, folding, trafficking, and degradation of proteins, ensuring the health and functionality of the cell. nih.govmdpi.com Two critical pillars of this network are the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are responsible for the targeted degradation of damaged or unnecessary proteins. nih.govnih.gov Dysregulation of these pathways is associated with aging and various diseases.

Recent research has demonstrated that certain benzoic acid derivatives can positively modulate these key protein degradation systems. nih.gov A study on derivatives isolated from the fungus Bjerkandera adusta showed that these compounds promote the activity of both the UPP and, most notably, the ALP in human fibroblasts. nih.gov The UPP is the primary route for degrading short-lived and misfolded proteins, a process essential for cellular regulation. nih.govnih.gov The ALP is a catabolic process that involves the degradation of cellular components, including long-lived proteins and entire organelles, within lysosomes. nih.gov The ability of benzoic acid derivatives to enhance the activity of these pathways suggests that the hydroxybenzoic acid scaffold could be a promising candidate for developing novel modulators of the proteostasis network, potentially for applications related to cellular aging. nih.gov While some natural products are known to inhibit the UPP, the discovery of benzoic acid derivatives as activators highlights their distinct mechanism of action. nih.govbenthamscience.com

Activation of Cathepsins B and L by Benzoic Acid Derivatives

Within the autophagy-lysosome pathway, cathepsins are crucial lysosomal proteases that execute the final degradation of cellular waste. nih.gov Cathepsins B and L, in particular, are cysteine proteases involved in a wide array of physiological and pathological processes, including protein turnover and immune responses. mdpi.comescholarship.org

The same benzoic acid derivatives shown to modulate the proteostasis network were also found to be potent activators of cathepsins B and L. nih.gov In silico modeling studies supported these findings, predicting that the tested benzoic acid derivatives were putative binders of both enzymes. nih.gov For instance, the compound 3-chloro-4-methoxybenzoic acid demonstrated a particularly strong interaction with both cathepsins in computational models, which correlated with a significant activation of these enzymes in cell-based assays. nih.gov The proposed mechanism suggests that the acidic and bulky groups on these compounds, such as methoxy (B1213986) or chloro groups, may facilitate conformational changes in the procathepsin molecules, unmasking the active site and promoting activation. nih.gov This targeted activation of key lysosomal enzymes represents a specific molecular mechanism through which benzoic acid derivatives can enhance the degradative capacity of the autophagy-lysosome pathway. nih.gov

Antioxidant Properties and Mechanisms

Phenolic compounds, including many benzoic acid derivatives, are well-known for their antioxidant properties. researchgate.netpreprints.org They can neutralize reactive oxygen species (ROS) and reduce oxidative stress, which is implicated in numerous chronic diseases. nih.gov The antioxidant capacity of benzoic acid derivatives is highly dependent on their chemical structure, particularly the substitution pattern on the aromatic ring. acs.orgacs.org

The primary mechanism of their antioxidant action involves acting as hydrogen or electron donors to neutralize free radicals, thereby forming a more stable phenoxyl radical. nih.govresearchgate.net The stability of this resulting radical is a key determinant of the compound's antioxidant efficiency. nih.gov Research has established several structure-activity relationships:

Hydroxyl Groups : The number and position of hydroxyl (-OH) groups are critical. The presence of two or more hydroxyl groups, especially in the ortho or para positions relative to each other, significantly enhances antioxidant activity by allowing for greater resonance stabilization of the phenoxyl radical. nih.govresearchgate.net

Methoxy Groups : The addition of electron-donating methoxy (-OCH3) groups can also increase antioxidant effectiveness by further stabilizing the radical. acs.orgacs.org

Comparison with Cinnamic Acids : Studies systematically comparing benzoic acid derivatives with their cinnamic acid counterparts have found that cinnamic acids are generally more efficient antioxidants. acs.orgacs.org This is often attributed to the propenoic acid side chain in cinnamic acids, which provides additional resonance stabilization for the radical. researchgate.net

The following interactive table summarizes the relative antioxidant effectiveness of various substitution patterns on phenolic acids.

| Substitution Pattern | Relative Antioxidant Effectiveness | Rationale |

| Dihydroxy (ortho or para) | High | Excellent resonance stabilization of the phenoxyl radical across both hydroxyl groups. nih.gov |

| p-Hydroxydimethoxy | High | Methoxy groups contribute to radical stabilization. acs.orgacs.org |

| p-Hydroxymethoxy | Moderate | Less stabilization compared to dihydroxy or dimethoxy structures. acs.orgacs.org |

| p-Hydroxy | Low | Limited ability to stabilize the resulting phenoxyl radical. acs.orgacs.org |

Roles in Plant Metabolism and Phytochemical Functions

In the plant kingdom, benzoic acids are fundamental metabolites that serve as building blocks for a vast array of primary and specialized compounds. nih.govnih.govresearchgate.net These molecules are integral to a complex biosynthetic network that is distributed across multiple subcellular compartments. nih.gov

Benzoic acids and their derivatives are precursors to numerous classes of phytochemicals with diverse functions:

Plant Hormones : Salicylic acid, a hydroxylated benzoic acid, is a critical plant hormone involved in signaling responses to pathogenic attacks and other environmental stresses. nih.gov

Defense Compounds : Many benzoic acid-derived natural products function as defense compounds against herbivores and pathogens. nih.govresearchgate.net

Attractants : Volatile benzyl (B1604629) and benzoyl-containing compounds are synthesized from benzoic acids and act as attractants for pollinators and seed dispersers. nih.gov

Structural Components : Benzoic acids are structural elements in more complex molecules that are important for plant survival and interaction with the environment. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Chemical Structure with Biological Efficacy in Benzoic Acid Derivatives

The biological efficacy of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The carboxyl group is a key feature, often involved in hydrogen bonding interactions with biological targets. Modifications to other parts of the molecule can significantly alter its biological activity profile.

Research into the anti-sickling properties of benzoic acid derivatives has revealed that a phenyl core is crucial for enhancing hydrophobic interactions with hydrophobic amino acids. Additionally, hydrophilic substituents on the phenyl ring are necessary to facilitate binding to polar amino acid residues. This dual requirement for both hydrophobic and hydrophilic interactions highlights the nuanced relationship between a compound's structure and its biological function.

A significant finding for compounds structurally related to 4-Isopentylbenzoic acid is the observation that the bactericidal activity of p-hydroxybenzoic acid derivatives increases with the length of the alkyl radical attached to the ring. This suggests a direct correlation between the size and lipophilicity of the alkyl substituent and the compound's ability to interact with and disrupt bacterial cell membranes. The isopentyl group in this compound, with its five-carbon chain, would be expected to contribute significantly to this effect.

The following table illustrates the general trend of how alkyl chain length at the para position of a benzoic acid derivative can influence its biological activity, using antibacterial efficacy as an example.

| Compound | Alkyl Chain Length | Relative Antibacterial Activity |

| 4-Methylbenzoic acid | 1 | Low |

| 4-Ethylbenzoic acid | 2 | Moderate |

| 4-Propylbenzoic acid | 3 | High |

| 4-Butylbenzoic acid | 4 | Very High |

| 4-Pentylbenzoic acid | 5 | Potentially Optimal |

This table is a representation of the general trend observed in studies of para-substituted benzoic acid derivatives and is intended for illustrative purposes.

In Silico Approaches for SAR/QSAR Modeling

In silico methods have become indispensable tools in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the prediction of their biological activities and pharmacokinetic properties. For benzoic acid derivatives, various computational approaches are employed to build SAR and QSAR models.

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a ligand to a specific protein target. For instance, in the study of benzoic acid derivatives as potential inhibitors of enzymes like α-glucosidase and α-amylase, molecular docking can reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and the active site of the enzyme. These insights are crucial for understanding the mechanism of action and for designing more potent inhibitors. In silico studies of benzoic acid derivatives from Bjerkandera adusta have suggested that these compounds are likely binders of procathepsins B and L, indicating a direct effect on cathepsin activity nih.gov.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical in silico approach. For a drug to be effective, it must not only bind to its target but also possess favorable pharmacokinetic properties. In silico tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to identify and eliminate compounds with undesirable profiles early in the drug discovery process. For example, in silico ADMET screening of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives has been used to assess their drug-likeness based on criteria such as Lipinski's rule of five.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are built using calculated molecular descriptors that encode various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For a series of benzoylaminobenzoic acid derivatives with antibacterial activity, QSAR studies have shown that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. The development of such models allows for the prediction of the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Influence of Substituent Effects on Activity Profiles

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electron density distribution within the aromatic ring and the acidity of the carboxylic acid. The acidity of benzoic acid and its derivatives is influenced by the type and position of the substituent. EWGs generally increase acidity, while EDGs decrease it. This modulation of acidity can affect a compound's ability to cross biological membranes and interact with target sites.

The lipophilicity of a molecule, often quantified by its partition coefficient (log P), is a critical determinant of its biological activity. The alkyl group in 4-alkylbenzoic acids, such as the isopentyl group in this compound, is a major contributor to the molecule's lipophilicity. An increase in alkyl chain length generally leads to increased lipophilicity, which can enhance the compound's ability to penetrate lipid-rich environments like cell membranes. As previously mentioned, the bactericidal activity of certain benzoic acid derivatives increases with the length of the alkyl radical, which is attributed to better interaction with bacterial cell membrane lipids. This highlights the importance of the hydrophobic character of the substituent in this particular biological activity.

Steric factors also play a crucial role in determining the biological activity of benzoic acid derivatives. The size and shape of a substituent can influence how well a molecule fits into the binding site of a target protein. QSAR studies on para-substituted benzoic acid hydrazides have indicated that toxicity and teratogenicity are correlated with the STERIMOL width parameter B1, which is a measure of the steric bulk of the substituent. This suggests that steric interactions are important in explaining the variation in biological activity with changes in chemical structure.

The following table summarizes the general influence of different types of substituents on the properties and potential activity of benzoic acid derivatives.

| Substituent Type | Effect on Acidity | Effect on Lipophilicity | Potential Impact on Biological Activity |

| Small Alkyl Groups (e.g., methyl, ethyl) | Decrease | Increase | Can enhance membrane permeability and hydrophobic interactions. |

| Large Alkyl Groups (e.g., isopentyl) | Decrease | Significant Increase | May significantly enhance activities dependent on lipophilicity, such as antibacterial effects. |

| Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Increase | Variable | Can modulate target binding through electronic interactions and influence pharmacokinetic properties. |

| Electron-Donating Groups (e.g., -OCH3, -NH2) | Decrease | Variable | Can alter electronic interactions with the target and affect ADME properties. |

Applications in Materials Science and Advanced Technologies

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques Applicable to Benzoic Acids

Chromatography is a powerful separation technique widely used for the analysis of individual components within a mixture. For benzoic acids, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of benzoic acid and its derivatives in various samples, including food products and pharmaceuticals. usda.gov This method offers high resolution and sensitivity.

The separation is typically achieved on a reversed-phase column, such as a C18 column. sigmaaldrich.comust.eduresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like acetate or phosphate buffer) and an organic solvent (commonly methanol or acetonitrile). sigmaaldrich.comust.eduuoa.gr The pH of the mobile phase is a critical parameter, and it is usually adjusted to an acidic value (e.g., pH 4.4) to ensure that the benzoic acids are in their protonated form, which enhances their retention on the nonpolar stationary phase. ust.eduuoa.gr

Detection is commonly performed using an ultraviolet (UV) detector, as benzoic acids exhibit strong absorbance in the UV region. sigmaaldrich.comust.edu The specific wavelength for detection is chosen to maximize sensitivity for the analyte of interest; for benzoic acid, this is often around 230 nm or 233 nm. ust.eduuoa.grsielc.com Isocratic elution (constant mobile phase composition) is often sufficient for the separation. ust.edu

A study on the determination of benzoic acid in children's food used an HPLC method with a C-18 column and a mobile phase of methanol–acetate buffer (pH 4.4) (35:65, v/v) at a flow rate of 1 ml/min, with UV detection at 233 nm. ust.edu Another method for analyzing preservatives in fruit juices and soft drinks utilized a C18 column with a gradient elution of ammonium (B1175870) acetate buffer (pH 4.2) and acetonitrile, with detection at 230 nm for benzoic acid. uoa.gr

Table 1: Example of HPLC Conditions for Benzoic Acid Analysis

| Parameter | Conditions |

|---|---|

| Column | C18 (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm) sigmaaldrich.comsigmaaldrich.com |

| Mobile Phase | Methanol–acetate buffer (pH 4.4) (35:65, v/v) ust.edu or [A] 10mM TFA in water; [B] 10 mM TFA in acetonitrile (70:30, A:B) sigmaaldrich.comsigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.comust.edu |

| Column Temperature | 30 °C sigmaaldrich.comsigmaaldrich.com |

| Detector | UV, 220 nm sigmaaldrich.com or 233 nm ust.edu |

| Injection Volume | 10 µL sigmaaldrich.comsigmaaldrich.com or 20 µL ust.edu |

Gas Chromatography (GC) is another robust technique for the analysis of benzoic acids. It is often coupled with a mass spectrometer (MS) for definitive identification and quantification. nih.govrsc.orgscholarsresearchlibrary.com A key step in the GC analysis of acidic compounds like benzoic acid is derivatization. This process converts the non-volatile and polar carboxylic acid group into a more volatile and less polar ester or silyl ester, making it suitable for GC analysis. nih.govnih.gov Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. nih.gov

The derivatized sample is then injected into the GC, where it is separated on a capillary column, such as an HP-5MS. rsc.org The choice of column is important to achieve good separation from other components in the sample matrix. rsc.org Following separation, the compounds are detected, often by a flame ionization detector (FID) or a mass spectrometer. rsc.org GC-MS provides high specificity and allows for the use of isotope dilution techniques, where a labeled internal standard (e.g., Benzoic acid-D5) is used to improve the accuracy and precision of quantification. nih.govrsc.org

Sample preparation for GC analysis can involve extraction steps like liquid-liquid extraction with a solvent such as ethyl acetate or dichloromethane, or steam distillation to isolate the analyte from the sample matrix. nih.govrsc.org

Table 2: GC-MS Method Parameters for Benzoic Acid Determination

| Parameter | Conditions |

|---|---|

| Derivatization | Trimethylsilyl derivatization nih.gov |

| Column | HP-5MS capillary column rsc.org |

| Detector | Mass Spectrometer (MS) nih.govrsc.org |

| Internal Standard | Benzoic acid D(5) nih.gov |

| Sample Preparation | Liquid-liquid extraction with ethyl acetate nih.gov or steam distillation followed by liquid-liquid extraction rsc.org |

Spectrophotometric Methods

Spectrophotometric methods are based on the absorption of electromagnetic radiation by the analyte and offer a simpler and often faster alternative to chromatographic techniques.

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Benzoic acid and its derivatives have characteristic UV absorption spectra due to their aromatic ring structure. academie-sciences.fr

The UV spectrum of benzoic acid typically shows absorption maxima around 194 nm, 230 nm, and 274 nm. sielc.com The exact position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution. researchgate.netrsc.org For instance, the neutral benzoic acid molecule at acidic pH has a higher absorbance and a slight red shift in its absorption bands compared to the deprotonated benzoate anion at basic pH. rsc.org At a low pH, where the molecule is protonated, the B-band peak maximum is observed around 230 nm, while for the deprotonated species at a higher pH, it shifts to around 225 nm. rsc.org

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 3: UV Absorption Maxima for Benzoic Acid

| Form | B-band λmax | C-band λmax |

|---|---|---|

| Neutral (acidic pH) | ~230 nm rsc.org | ~274 nm sielc.com |

| Anion (basic pH) | ~225 nm rsc.org | - |

Second-order derivative spectrophotometry is an advanced spectrophotometric technique that can enhance the resolution of overlapping spectral bands and reduce the interference from background signals. tandfonline.comshimadzu.com This method involves calculating the second derivative of the absorbance spectrum with respect to wavelength.

The resulting derivative spectrum has positive and negative peaks corresponding to the inflection points of the original absorption spectrum. shimadzu.com The amplitude between a maximum and a minimum in the second-order derivative spectrum is proportional to the concentration of the analyte. tandfonline.comnih.gov This technique is particularly useful for the simultaneous determination of multiple components in a mixture without the need for prior separation, as it can resolve overlapping spectra. tandfonline.comtandfonline.com

For example, a method was developed for the simultaneous determination of benzoic acid and sorbic acid in soft drinks using second-order derivative spectrophotometry. tandfonline.comtandfonline.com The measurements are taken at specific wavelengths corresponding to the peaks and valleys in the derivative spectra of the two compounds. This approach can improve selectivity and allow for quantification even in the presence of interfering substances from the sample matrix. nih.govnih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. acs.orgnih.gov It is a powerful tool for the analysis of charged species, including benzoic acids, which are anionic at appropriate pH values. acs.orgresearchgate.net

In CE, a narrow fused-silica capillary is filled with a background electrolyte (BGE) buffer. researchgate.net The separation of a series of substituted benzoic acids can be achieved by optimizing parameters such as the composition and pH of the BGE and the applied voltage. acs.orgnih.govresearchgate.net The migration time of each analyte is characteristic and is used for its identification. Quantification is achieved by measuring the peak area, which is proportional to the concentration.

The pKa of the benzoic acid derivatives influences their electrophoretic migration behavior, as it determines the degree of ionization at a given pH. acs.org Micellar electrokinetic capillary chromatography (MECC), a mode of CE, can also be used for the separation of both neutral and charged benzoic acid compounds. researchgate.net

A capillary zone electrophoresis (CZE) method was developed for the separation and identification of photodegradation products of benzoic acid. nih.gov This demonstrates the capability of CE to separate closely related benzoic acid derivatives. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Isopentylbenzoic acid |

| Acetonitrile |

| Acetylsalicylic acid |

| Ammonium acetate |

| Anisic acid |

| Benzaldehyde |

| Benzene (B151609) carboxylic acid |

| Benzoic acid |

| Benzyl (B1604629) alcohol |

| Butyl paraben |

| Butyl 4-hydroxybenzoate |

| Caffeine |

| Cinnamic acid |

| Dehydroacetic acid |

| Dichloromethane |

| 3,4-dihydroxybenzoic acid |

| Diquat |

| Ethyl acetate |

| Ethylparaben |

| Ethyl 4-hydroxybenzoate |

| 4-Hydroxybenzoic acid |

| 3-Hydroxybenzoic acid |

| Methanol |

| Methylparaben |

| Methyl 4-hydroxybenzoate |

| Paraquat |

| Phenyl carboxylic acid |

| Phthalic acid |

| Potassium sorbate |

| Propyl paraben |

| Propyl 4-hydroxybenzoate |

| Quinic acid |

| Salicylic acid |

| Sodium benzoate |

| Sodium borohydride |

| Sorbic acid |

| Tetrabutylammonium bromide |

| Thionyl chloride |

| Toluene |

Biosynthesis and Natural Occurrence

Isolation and Characterization from Natural Sources

Microbial Degradation Products

The structural complexity of natural products often provides a source of unique chemical scaffolds through microbial degradation. The antibiotic Novobiocin, produced by the bacterium Streptomyces niveus, is a notable example wikipedia.orgnih.gov. Novobiocin's intricate structure includes a 4-hydroxy-3-(3-methylbut-2-enyl)benzoyl moiety, which is chemically related to 4-isopentylbenzoic acid eur.nl. While the direct isolation of 4-hydroxy-3-isopentylbenzoic acid from Novobiocin degradation is not extensively documented in readily available literature, the cleavage of the amide bond in Novobiocin would release this substituted benzoic acid derivative. The isopentenyl group (3-methylbut-2-enyl) is a close structural analog of the isopentyl group, differing only by a double bond. Such compounds are of interest as they represent potential downstream products in both natural degradation pathways and targeted synthetic biology efforts nih.gov.

General Benzoic Acid Pathways in Plant Metabolism

In plants, benzoic acid is a central precursor for a multitude of compounds, including defense molecules, growth regulators, and pollinator attractants nih.govnih.govresearchgate.net. The biosynthesis of benzoic acid in the plant kingdom is not a single, linear process but rather a complex network of intersecting pathways distributed across various subcellular compartments nih.gov. The primary starting material for the vast majority of plant-derived benzoic acids is the amino acid L-phenylalanine, which is itself a product of the shikimate pathway researchgate.netpnas.org. The conversion from phenylalanine initiates the phenylpropanoid pathway, a major route for the synthesis of thousands of plant-specialized metabolites researchgate.netfrontiersin.orgresearchgate.net. From this central pathway, several branches diverge to form benzoic acid and its numerous derivatives pnas.orgresearchgate.net.

Enzymatic Pathways and Biochemical Intermediates of Benzoic Acid Biosynthesis

The synthesis of benzoic acid from L-phenylalanine requires the shortening of a three-carbon propyl side chain to a single carboxyl group. Plants have evolved two principal strategies to accomplish this: a β-oxidative pathway and a non-β-oxidative pathway pnas.org.

Phenylpropanoid Pathway Involvement

The universal entry point for benzoic acid biosynthesis in plants is the phenylpropanoid pathway frontiersin.orgresearchgate.net. This pathway commences with the enzyme Phenylalanine Ammonia Lyase (PAL), which catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid pnas.orgresearchgate.net. This C6-C3 compound (i.e., a benzene (B151609) ring with a three-carbon side chain) is the foundational precursor from which the side chain will be shortened to yield the C6-C1 structure of benzoic acid pnas.orgresearchgate.net.

β-Oxidative and Non-β-Oxidative Routes

Following the formation of trans-cinnamic acid, the biosynthetic routes diverge.

β-Oxidative Pathway: This route is analogous to the β-oxidation of fatty acids and occurs within specialized organelles called peroxisomes pnas.orguva.nl. The pathway is CoA-dependent and involves a series of enzymatic reactions that shorten the carbon chain by two carbons. Key steps in this pathway have been extensively studied in the petunia flower, a model system for volatile compound research pnas.org.

Step 1: CoA Ligation: trans-Cinnamic acid is activated by conversion to its CoA thioester, cinnamoyl-CoA, a reaction catalyzed by a cinnamate-CoA ligase (CNL) pnas.orgtu-braunschweig.de.

Step 2: Hydration and Dehydrogenation: The cinnamoyl-CoA molecule undergoes hydration and then dehydrogenation. These two steps are catalyzed by a single bifunctional enzyme known as cinnamoyl-CoA hydratase-dehydrogenase (CHD) pnas.org. This produces 3-oxo-3-phenylpropanoyl-CoA.

Step 3: Thiolytic Cleavage: The final step is the cleavage of a two-carbon unit (acetyl-CoA) from 3-oxo-3-phenylpropanoyl-CoA. This reaction is performed by the enzyme 3-ketoacyl-CoA thiolase (KAT), yielding benzoyl-CoA pnas.orguva.nl.

Step 4: Hydrolysis: The resulting benzoyl-CoA can then be hydrolyzed to free benzoic acid.

Non-β-Oxidative Route: This pathway operates in the cytosol and can be either dependent on or independent of Coenzyme A pnas.orgresearchgate.nettu-braunschweig.de.

CoA-Dependent Pathway: In this variation, cinnamoyl-CoA is hydrated and then cleaved by a cinnamoyl-CoA hydratase/lyase to produce benzaldehyde and acetyl-CoA researchgate.nettu-braunschweig.de.

CoA-Independent Pathway: Here, free trans-cinnamic acid is converted directly to benzaldehyde researchgate.net.

Final Oxidation: In both non-β-oxidative scenarios, the resulting benzaldehyde is oxidized to benzoic acid by a benzaldehyde dehydrogenase (BD) researchgate.net.

The existence of these multiple, compartmentalized pathways highlights the metabolic flexibility and regulatory complexity that plants employ to produce benzoic acid, which serves as the foundational scaffold for derivatives like this compound.

Data Tables

Table 1: Key Enzymes in the β-Oxidative Pathway of Benzoic Acid Biosynthesis

| Enzyme Abbreviation | Full Enzyme Name | Substrate | Product |

| PAL | Phenylalanine Ammonia Lyase | L-Phenylalanine | trans-Cinnamic Acid |

| CNL | Cinnamate-CoA Ligase | trans-Cinnamic Acid | Cinnamoyl-CoA |

| CHD | Cinnamoyl-CoA Hydratase-Dehydrogenase | Cinnamoyl-CoA | 3-Oxo-3-phenylpropanoyl-CoA |

| KAT | 3-Ketoacyl-CoA Thiolase | 3-Oxo-3-phenylpropanoyl-CoA | Benzoyl-CoA + Acetyl-CoA |

Table 2: Key Enzymes in the Non-β-Oxidative Pathway of Benzoic Acid Biosynthesis

| Enzyme Abbreviation | Full Enzyme Name | Substrate | Product |

| PAL | Phenylalanine Ammonia Lyase | L-Phenylalanine | trans-Cinnamic Acid |

| CHL | Cinnamoyl-CoA Hydratase/Lyase | Cinnamoyl-CoA | Benzaldehyde + Acetyl-CoA |

| BS | Benzaldehyde Synthase | trans-Cinnamic Acid | Benzaldehyde |

| BD | Benzaldehyde Dehydrogenase | Benzaldehyde | Benzoic Acid |

Future Research Directions and Interdisciplinary Prospects

Advanced Synthetic Strategies for Novel Analogues

Future synthetic efforts will likely move beyond traditional methods to embrace more efficient, sustainable, and diverse strategies for creating novel analogues of 4-isopentylbenzoic acid. These advanced approaches will be crucial for generating compound libraries for screening and for fine-tuning molecular properties.

C-H Functionalization: Direct C-H bond activation and functionalization represent a powerful tool for modifying the aromatic core of benzoic acids. acs.orgnih.gov This technique allows for the introduction of various substituents at specific positions (ortho, meta, and para) with high atom economy, avoiding the need for pre-functionalized starting materials. semanticscholar.orgacs.org Research into ruthenium and palladium-catalyzed C-H functionalization of benzoic acid derivatives has already demonstrated the feasibility of these transformations, providing a direct route to novel analogues with unique electronic and steric properties. nih.govsemanticscholar.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. google.com The synthesis of benzoic acid derivatives has been successfully demonstrated in flow reactors, achieving high yields and significantly reduced reaction times. rsc.orgrsc.orgnih.gov Applying flow chemistry to the synthesis of this compound analogues could enable rapid production and optimization, facilitating the exploration of structure-activity relationships. uc.pt

Combinatorial Chemistry: To explore the chemical space around this compound, combinatorial chemistry techniques can be employed to generate large, diverse libraries of related compounds. wikipedia.orgwisdomlib.org Using methods like split-pool synthesis, researchers can systematically vary substituents on the aromatic ring or modify the carboxylic acid group to produce thousands of unique molecules in a single process. acs.org These libraries are invaluable for high-throughput screening efforts in drug discovery and materials science. nih.govnih.gov

Deeper Elucidation of Biological Mechanisms at the Molecular Level

While the biological activities of some benzoic acid derivatives are known, the specific molecular mechanisms of this compound remain largely unexplored. Future research must focus on a deeper, molecular-level understanding of its biological interactions to unlock its therapeutic potential. This involves identifying specific cellular targets and characterizing the downstream signaling pathways.

Key research areas should include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify specific proteins, enzymes, or receptors that bind to this compound.

Pathway Analysis: Once a target is identified, subsequent studies can elucidate the signaling cascades affected by the compound's binding. This could involve investigating changes in gene expression, protein phosphorylation, or metabolite levels.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a range of analogues, as described in the previous section, researchers can build detailed SAR models. These models are crucial for understanding which structural features of the molecule are essential for its biological activity and for designing more potent and selective compounds. researchgate.net

Novel Applications in Material Science and Bio-inspired Materials

The unique molecular structure of this compound, featuring a rigid aromatic ring, a polar carboxylic acid group, and a nonpolar, flexible isopentyl tail, makes it an attractive building block for novel materials.

Liquid Crystals: Para-substituted benzoic acids are well-known precursors for liquid crystalline materials. nih.gov The molecules can form hydrogen-bonded dimers, which then self-assemble into ordered mesophases. nih.gov The size and shape of the alkyl group significantly influence the temperature range and type of the liquid crystal phase. nih.gov Future work could explore the liquid crystal properties of this compound and its derivatives, potentially leading to new materials for display technologies and optical sensors. researchgate.net

Bio-inspired and Self-Assembling Materials: The amphiphilic nature of this compound makes it a candidate for creating bio-inspired materials. researchgate.net Amphiphilic molecules can self-assemble in solution to form micelles, vesicles, or nanofibrils, mimicking biological structures. nih.govnih.gov By modifying the structure, researchers could design molecules that assemble into hydrogels for tissue engineering or nanoparticles for drug delivery. researchgate.netnih.gov Furthermore, its presence in co-crystalline polymer phases suggests potential applications in creating functional polymer composites. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Chemical and Biological Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of chemical compounds like this compound. mdpi.comjsr.org These computational tools can accelerate the pace of discovery by predicting properties, optimizing processes, and analyzing complex datasets. astrazeneca.comnih.gov

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict a wide range of properties for novel analogues, including their physicochemical characteristics, biological activity, and toxicity. nih.govacs.orgacs.org This in silico screening can drastically reduce the time and cost associated with synthesizing and testing new compounds by prioritizing the most promising candidates. research.googleulster.ac.uk

AI-Driven Synthesis Design: Retrosynthesis, the process of planning a chemical synthesis by working backward from the product, is a complex task that can be significantly enhanced by AI. grace.com AI-powered platforms can analyze vast reaction databases to propose novel and efficient synthetic routes for this compound analogues that a human chemist might not consider. pharmafeatures.commindmapai.appcas.orgpreprints.org

Accelerating Discovery Cycles: By integrating AI across the research pipeline—from de novo design and property prediction to synthesis planning and biological data analysis—the entire discovery cycle can be streamlined. nih.gov This integrated approach allows for a more rapid and efficient exploration of the potential applications of this compound in both medicine and material science.

Q & A

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound derivatives?

- Methodological Answer : Apply clustered data analysis (e.g., mixed-effects models) to account for repeated measurements within subjects. Use sensitivity analyses to test robustness against outliers. Reference methodologies from pharmacological studies on benzoic acid analogs, ensuring alignment with EMA/FDA guidelines .

Q. What strategies optimize the design of in vivo studies investigating this compound’s metabolic pathways?

- Methodological Answer : Use isotope-labeled tracers (e.g., ¹³C) to track metabolic flux. Pair LC-MS/MS with stable isotope-resolved metabolomics (SIRM) for pathway elucidation. Include negative controls and power calculations to determine cohort size, addressing inter-individual variability .

Q. How should mechanistic studies on this compound’s enzyme inhibition be structured to ensure reproducibility?

- Methodological Answer : Employ enzyme kinetics (Michaelis-Menten, Lineweaver-Burk plots) under standardized buffer conditions (pH 7.4, 37°C). Validate findings with recombinant enzyme assays and CRISPR-edited cell lines. Report IC₅₀ values with 95% confidence intervals and compare to known inhibitors (e.g., 4-hydroxybenzoic acid) .

Data Presentation and Reproducibility

Q. What are the best practices for presenting contradictory spectral data in publications?

- Methodological Answer : Use stacked NMR/HPLC figures to highlight discrepancies. Provide alternative interpretations in the discussion, referencing solvent effects or tautomeric equilibria. Deposit raw datasets in repositories like Zenodo with DOIs for independent validation .

Q. How can researchers ensure computational models of this compound’s reactivity are experimentally validated?

- Methodological Answer : Cross-validate DFT calculations (e.g., Gibbs free energy of activation) with kinetic experiments (stopped-flow spectroscopy). Disclose software parameters (basis sets, solvation models) and benchmark against experimental rate constants .

Ethical and Safety Considerations

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

Q. How should toxicity studies on this compound be designed to meet regulatory standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.